Crotamiton

Übersicht

Beschreibung

Crotamiton ist eine chemische Verbindung, die hauptsächlich als Skabizid und Antipruritikum eingesetzt wird. Es ist in Form einer Creme oder Lotion zur topischen Anwendung erhältlich. This compound ist ein farbloses bis leicht gelbliches Öl mit einem schwachen Amin-ähnlichen Geruch. Es ist mit Alkohol und Methanol mischbar. Die Verbindung wird zur Behandlung von Skabies und zur Linderung von Juckreiz eingesetzt, der durch verschiedene Hauterkrankungen wie Sonnenbrand und Insektenstiche verursacht wird .

Vorbereitungsmethoden

Crotamiton kann durch die formale Kondensation von Crotonsäure mit N-Ethyl-2-methylanilin synthetisiert werden. Diese Reaktion führt zur Bildung eines Enamids. Die Verbindung liegt als Gemisch aus cis- und trans-Isomeren vor, die durch chromatographische Verfahren getrennt werden können . Industrielle Produktionsverfahren beinhalten die Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC), um die Reinheit und Qualität des Endprodukts sicherzustellen .

Analyse Chemischer Reaktionen

Crotamiton unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Die Verbindung kann reduziert werden, um entsprechende Amine zu bilden.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen unter geeigneten Bedingungen durch andere Gruppen ersetzt werden.

Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Crotamiton is primarily used for:

- Treatment of Scabies : this compound cream (10%) is applied topically to treat scabies infestations. Studies have shown its effectiveness, with a cure rate of approximately 45% at two weeks post-treatment, which can increase to 65% with repeated applications .

- Relief of Pruritus : Besides scabies, this compound is effective in alleviating itching caused by various conditions, including sunburn. Its cooling effect diverts attention from the itch sensation, providing symptomatic relief .

Comparative Efficacy

This compound has been compared with other topical treatments for scabies:

| Treatment | Cure Rate at 2 Weeks | Efficacy Notes |

|---|---|---|

| This compound 10% | 45% (up to 65% with repeat) | Effective but slower compared to permethrin |

| Permethrin 5% | 100% | Faster improvement noted |

| Sulfur Ointment | 38.9% | Less effective than this compound |

In comparative studies, permethrin has shown superior efficacy in the early stages of treatment; however, this compound is considered a cost-effective alternative .

Case Studies and Research Findings

- Efficacy Against Scabies : A randomized study demonstrated that this compound was less effective than permethrin but still provided significant results when used appropriately. The study highlighted the importance of treatment adherence for optimal outcomes .

- Histamine Pathway Inhibition : In vitro studies confirmed that this compound effectively blocks histamine-induced calcium influx in sensory neurons, suggesting its potential for broader applications in treating various pruritic conditions beyond scabies .

- Combination Therapies : Recent research explored the use of this compound in combination with tea tree oil, showing enhanced efficacy against human scabies mites compared to standard treatments alone .

Wirkmechanismus

Crotamiton exerts its effects through multiple mechanisms:

Antiparasitic Action: It is toxic to the scabies mite, which helps in eradicating the infestation.

Antipruritic Action: this compound relieves itching by producing a counter-irritation effect. .

Molecular Targets: This compound likely acts on sensory ion channels such as transient receptor potential vanilloid-4 (TRPV4), which are expressed in the skin and primary sensory neurons.

Vergleich Mit ähnlichen Verbindungen

Crotamiton kann mit anderen ähnlichen Verbindungen verglichen werden, die zur Behandlung von Skabies und Pruritus eingesetzt werden:

Permethrin: Ein weit verbreitetes Skabizid, das durch Störung der Funktion des Nervensystems von Insekten wirkt.

Lindan: Ein weiteres Skabizid, das durch Beeinträchtigung des Neurotransmitters Gamma-Aminobuttersäure (GABA) im Nervensystem von Parasiten wirkt.

Benzylbenzoat: Wird zur Behandlung von Skabies und Läusen eingesetzt, es wirkt durch Ausübung einer toxischen Wirkung auf die Parasiten.

This compound ist einzigartig in seiner doppelten Wirkung als Skabizid und Antipruritikum, die Linderung von Juckreiz bietet und gleichzeitig die Skabiesmilbe ausrottet .

Biologische Aktivität

Crotamiton is an approved drug primarily used for its anti-scabies and anti-itch properties. Recent studies have revealed additional biological activities, particularly in the context of aging and oxidative stress. This article explores the biological activity of this compound, focusing on its mechanisms, effects on lifespan extension, and potential therapeutic applications.

This compound (chemical name: 1-(4-chlorophenyl)-2-methyl-2-(4-methylphenyl)propan-1-one) has been identified as an inhibitor of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, which is homologous to the OSM-9 and OCR-2 channels in Caenorhabditis elegans (C. elegans) . The inhibition of these channels has been linked to increased lifespan and improved stress resistance.

Mechanism of Lifespan Extension

Recent research has focused on a derivative of this compound, designated JM03, which has shown enhanced biological activity compared to its parent compound. The proposed mechanisms include:

- Activation of SKN-1 Signaling : JM03 activates SKN-1, a transcription factor involved in oxidative stress response and proteostasis, contributing to increased lifespan .

- Upregulation of Proteostasis Genes : The compound enhances the expression of genes associated with maintaining cellular protein homeostasis, thereby reducing protein aggregation .

- Osmotic Avoidance : JM03 promotes osmotic avoidance behavior in C. elegans, indicating improved physiological responses to environmental stressors .

Lifespan Studies in C. elegans

A comprehensive study evaluated the lifespan-extending effects of this compound and its derivative JM03 using lifespan assays in C. elegans. The results indicated that:

- This compound : Demonstrated a moderate increase in lifespan without significant alterations in nutritional value or anti-scabies activity .

- JM03 : Exhibited a more pronounced effect, extending lifespan significantly compared to controls and outperforming this compound .

The following table summarizes the findings from these studies:

| Compound | Lifespan Extension (%) | Mechanism of Action |

|---|---|---|

| This compound | Moderate (~10%) | TRPV4 inhibition |

| JM03 | Significant (~20%) | SKN-1 activation; proteostasis upregulation |

Case Studies

Several case studies have highlighted the therapeutic applications of this compound beyond its traditional use:

- Scabies Treatment : In clinical settings, patients treated with this compound cream exhibited near-complete resolution of scabies lesions when combined with other treatments like lindane lotion .

- Anti-Aging Effects : In laboratory settings, JM03 was shown to enhance oxidative stress resistance and extend lifespan in C. elegans models, suggesting potential applications in aging research .

Eigenschaften

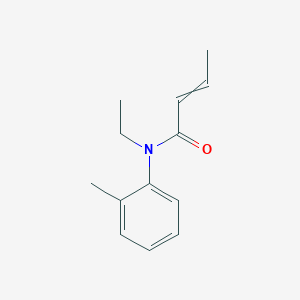

IUPAC Name |

N-ethyl-N-(2-methylphenyl)but-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-4-8-13(15)14(5-2)12-10-7-6-9-11(12)3/h4,6-10H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTGGZPQPQTDQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1C)C(=O)C=CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040664 | |

| Record name | Crotamiton | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Crotamiton | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.53e-01 g/L | |

| Record name | Crotamiton | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Crotamiton is an antiparasitic that is toxic to the scabies mite. Crotamiton also relieves itching by producing what is called a counter-irritation. As crotamiton evaporates from the skin, it produces a cooling effect. This cooling effect helps to divert your body's attention away from the itching. | |

| Record name | Crotamiton | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00265 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

483-63-6, 124236-29-9 | |

| Record name | Crotamiton | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Crotamiton | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00265 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Crotamiton | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Crotamiton | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Ethyl-o-crotonotoluidide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Crotamiton | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Details | PhysProp | |

| Record name | Crotamiton | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00265 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | PhysProp | |

| Record name | Crotamiton | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Crotamiton?

A1: Research indicates that this compound directly interacts with the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, inhibiting its activity. [] This channel plays a role in itch sensations, and its inhibition likely contributes to the antipruritic effect of this compound.

Q2: How does this compound affect the TRPV4 channel?

A2: While the precise mechanism of inhibition requires further investigation, studies suggest that this compound might induce pore dilation of the TRPV4 channel upon washout. This phenomenon has been observed through increased cation influx and alterations in reversal potentials during patch-clamp experiments. []

Q3: Does this compound influence other itch pathways besides TRPV4?

A3: Yes, this compound has demonstrated an inhibitory effect on both histamine-dependent and histamine-independent itch pathways. In vitro studies show that it can suppress calcium influx induced by histamine, which typically signals through the H1R and TRPV1 receptors. Additionally, it blocks calcium influx caused by chloroquine, which is associated with the MRGPRA3 and TRPA1 receptors and is involved in histamine-independent itching. []

Q4: What is the chemical structure of this compound?

A4: this compound is an amide derivative of Crotonic acid and N-Ethyl-o-toluidine. Its chemical structure consists of a benzene ring substituted with an ethyl-amide and a but-2-enamide group. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C13H17NO, and its molecular weight is 203.28 g/mol. []

Q6: How stable is this compound in the environment?

A6: this compound exhibits high persistence in freshwater and coastal environments, making it a suitable marker for sewage contamination. It demonstrates conservative behavior across various salinity ranges and seasons. []

Q7: How is this compound absorbed by the body?

A7: this compound demonstrates rapid penetration into intact human skin following topical application, forming a drug reservoir within the skin for at least 24 hours. The drug gradually releases from this reservoir into the bloodstream. []

Q8: How do different topical formulations affect this compound absorption?

A8: Pharmacokinetic studies reveal adequate drug absorption from various commercially available topical formulations, including ointments, creams, and gels. These formulations effectively maintain a therapeutically relevant concentration in the skin for approximately 24 hours after application. []

Q9: What is the efficacy of this compound in treating scabies compared to other available treatments?

A9: Clinical trials indicate that this compound, while effective, exhibits lower efficacy compared to Permethrin in treating scabies. Studies show that topical Permethrin results in faster and higher cure rates compared to this compound. [, , , , ]

Q10: Is this compound effective against all stages of the scabies mite life cycle?

A10: While this compound demonstrates efficacy against scabies, research suggests it might not be equally effective against all stages of the mite's life cycle. The delay in clinical response observed in some studies suggests a potential lack of efficacy against certain developmental stages. []

Q11: Are there any reported cases of resistance to this compound?

A11: While not as prevalent as with other scabicides, some cases of scabies resistant to this compound treatment have been reported. []

Q12: What is the general safety profile of this compound?

A12: this compound is generally well-tolerated when applied topically. Studies in infants and young children show a favorable safety profile with minimal adverse effects reported, even after multiple applications. [, ]

Q13: What are the common formulations of this compound for topical administration?

A13: this compound is typically formulated as a 10% cream or lotion for topical application in the treatment of scabies. [, ]

Q14: Are there any specific formulation challenges associated with this compound?

A14: this compound, like many pharmaceuticals, requires specific formulation strategies to ensure stability, solubility, and bioavailability. Research highlights the importance of carefully selecting excipients and optimizing manufacturing processes to achieve a consistent and effective product. [, ]

Q15: What analytical methods are commonly used for the detection and quantification of this compound?

A15: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely employed for detecting and quantifying this compound in various matrices, including pharmaceutical formulations and environmental samples. These methods allow for sensitive and selective analysis of the compound. [, ]

Q16: What are the challenges in analyzing this compound residues in water samples?

A16: Analyzing this compound residues in water samples can be challenging due to its low concentration and the complex matrix of environmental samples. Advanced techniques like Differential Pulse Polarography (DPP) are being explored to enhance sensitivity and selectivity in detecting trace amounts of this compound in water. []

Q17: What are some of the current research areas focusing on this compound?

A17: Current research on this compound encompasses various areas, including investigating the precise molecular mechanisms underlying its interaction with TRPV4 channels and exploring its potential in managing other pruritic conditions beyond scabies. [, , ]

Q18: Are there any promising derivatives or analogs of this compound being investigated?

A18: Yes, researchers are actively exploring structural modifications to the this compound molecule to potentially enhance its efficacy, safety, and pharmacokinetic properties. For example, the derivative JM03, created by replacing the ortho-methyl group with ortho-fluoro, showed improved lifespan-extending and stress resistance properties in C. elegans models. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.